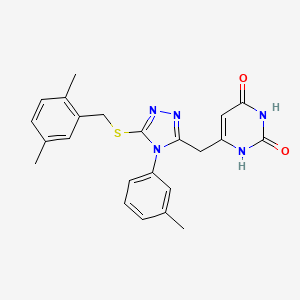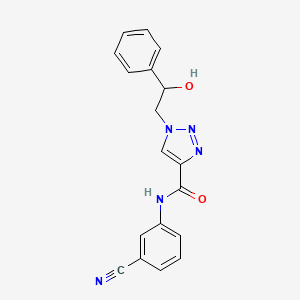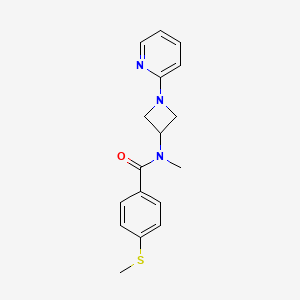
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate (4,6-DMPS-2,6-DFB) is a synthetic compound that is used in a variety of scientific research applications. It is a member of the pyridine family and is composed of a dimethylpyridinium moiety and a difluorobenzene carboxylate group. 4,6-DMPS-2,6-DFB has been used in biochemical and physiological studies, as well as in laboratory experiments.
科学的研究の応用
4,6-DMPS-2,6-DFB has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. Specifically, 4,6-DMPS-2,6-DFB has been used to study the effects of ion channels on cell membranes, to investigate the mechanism of action of antibiotics, and to study the effects of drugs on the central nervous system.
作用機序
4,6-DMPS-2,6-DFB has been shown to modulate the activity of ion channels in cell membranes. Specifically, it has been shown to block the activity of voltage-gated calcium channels, which are important for the regulation of calcium levels in cells. In addition, 4,6-DMPS-2,6-DFB has been shown to inhibit the activity of potassium channels, which are important for the regulation of potassium levels in cells.
Biochemical and Physiological Effects
The effects of 4,6-DMPS-2,6-DFB on cells and organisms have been studied in several scientific studies. It has been shown to modulate the activity of ion channels, which can lead to changes in cell physiology. In addition, 4,6-DMPS-2,6-DFB has been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways. Furthermore, 4,6-DMPS-2,6-DFB has been shown to affect the activity of neurotransmitters, which can lead to changes in behavior and cognition.
実験室実験の利点と制限
4,6-DMPS-2,6-DFB has several advantages for laboratory experiments. It is a relatively stable compound and is easy to synthesize. In addition, it has a low toxicity, making it safe to use in experiments. However, 4,6-DMPS-2,6-DFB also has some limitations. It is not water soluble and is not very soluble in organic solvents, making it difficult to use in aqueous solutions. In addition, it is not very soluble in lipids, making it difficult to use in lipid-based experiments.
将来の方向性
There are several potential future directions for 4,6-DMPS-2,6-DFB. It could be used to study the effects of drugs on the central nervous system, as well as to investigate the mechanism of action of antibiotics. Additionally, it could be used to study the effects of ion channels on cell physiology, as well as the effects of neurotransmitters on behavior and cognition. Furthermore, it could be used to study the effects of metabolic pathways on cells and organisms. Finally, it could be used to study the effects of environmental toxins on cell physiology.
合成法
4,6-DMPS-2,6-DFB is synthesized through a two-step process. The first step involves the condensation of 4,6-dimethyl-3-phenylsulfonyl-2-pyridine (4,6-DMPS-2-P) with 2,6-difluorobenzenecarboxylic acid (2,6-DFB). This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The resulting product is 4,6-DMPS-2,6-DFB. The second step involves the purification of the product by recrystallization.
特性
IUPAC Name |
[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO4S/c1-12-11-13(2)23-19(18(12)28(25,26)14-7-4-3-5-8-14)27-20(24)17-15(21)9-6-10-16(17)22/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGUEKIOSUWZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2624118.png)


![3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2624123.png)



![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2624130.png)

![N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2624133.png)

![4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol](/img/structure/B2624137.png)
![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2624140.png)
![4-(3,4-dimethoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624141.png)